Cas no 2097867-83-7 (4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one)

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a specialized heterocyclic compound featuring a sulfonyl-linked chloromethoxybenzene moiety and a pyridinyl-substituted piperazinone core. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly for targeting biologically relevant pathways. The chloro and methoxy substituents enhance electrophilic reactivity, while the pyridinyl group may improve solubility and binding affinity in medicinal chemistry applications. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s purity and stability under standard conditions further support its use in rigorous research and development contexts.
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one structure
2097867-83-7 structure
Product name:4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS No:2097867-83-7
MF:C16H16ClN3O4S
MW:381.833941459656
CID:5467703

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
    • 4-(3-chloro-4-methoxyphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
    • 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
    • Inchi: 1S/C16H16ClN3O4S/c1-24-15-5-4-13(9-14(15)17)25(22,23)19-7-8-20(16(21)11-19)12-3-2-6-18-10-12/h2-6,9-10H,7-8,11H2,1H3
    • InChI Key: PNWWAJOVTKVSAY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(N1CC(N(C2C=NC=CC=2)CC1)=O)(=O)=O)OC

Computed Properties

  • Exact Mass: 381.0550049 g/mol
  • Monoisotopic Mass: 381.0550049 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 381.8
  • Topological Polar Surface Area: 88.2
  • XLogP3: 1.5

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-7676-25mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
25mg
$109.0 2023-09-07
Life Chemicals
F6573-7676-10mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
10mg
$79.0 2023-09-07
Life Chemicals
F6573-7676-4mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
4mg
$66.0 2023-09-07
Life Chemicals
F6573-7676-40mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
40mg
$140.0 2023-09-07
Life Chemicals
F6573-7676-2μmol
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
2μmol
$57.0 2023-09-07
Life Chemicals
F6573-7676-2mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
2mg
$59.0 2023-09-07
Life Chemicals
F6573-7676-75mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
75mg
$208.0 2023-09-07
Life Chemicals
F6573-7676-5μmol
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
5μmol
$63.0 2023-09-07
Life Chemicals
F6573-7676-5mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
5mg
$69.0 2023-09-07
Life Chemicals
F6573-7676-20mg
4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
2097867-83-7
20mg
$99.0 2023-09-07

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one Related Literature

Additional information on 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Research Brief on 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS: 2097867-83-7)

The compound 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS: 2097867-83-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and piperazinone moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one on specific kinase targets implicated in inflammatory diseases. The research demonstrated that the compound exhibits high selectivity and potency against certain kinases, with IC50 values in the nanomolar range. Molecular docking studies further elucidated its binding interactions, highlighting the critical role of the chloro-methoxybenzenesulfonyl group in stabilizing the inhibitor-enzyme complex.

In addition to its kinase inhibitory activity, recent preclinical studies have explored the compound's potential in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one exhibits antiproliferative effects against several cancer cell lines, including breast and lung adenocarcinoma. The study attributed these effects to the compound's ability to induce apoptosis and disrupt cell cycle progression, suggesting its utility as a scaffold for developing novel anticancer agents.

The synthetic accessibility of 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one has also been a focus of recent research. A 2023 publication in Organic Process Research & Development detailed an optimized, scalable synthesis route for this compound, emphasizing green chemistry principles and high yield efficiency. This advancement is particularly significant for industrial-scale production and further pharmacological evaluation.

Despite these promising findings, challenges remain in the clinical translation of 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one. Pharmacokinetic studies indicate moderate bioavailability and metabolic stability, necessitating further structural optimization. Ongoing research is exploring derivatives and prodrug strategies to enhance its drug-like properties while retaining its therapeutic efficacy.

In conclusion, 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its dual functionality as a kinase inhibitor and antiproliferative agent underscores its potential in treating complex diseases. Future studies should focus on overcoming its pharmacokinetic limitations and advancing it through preclinical and clinical development pipelines.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd